2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several cyclic structures. The benzofuro[3,2-d]pyrimidin-2-yl group, in particular, suggests the presence of a fused ring system. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several aromatic rings might make the compound relatively non-polar and insoluble in water. The exact properties would need to be determined experimentally .Scientific Research Applications
Crystal Structure Analysis
Research on similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals their crystal structures and molecular conformations. These studies provide valuable insights into the molecular geometry, which can influence the compound's biological activity and interaction with biological targets (Subasri et al., 2017).
Potential Dual Inhibitor Properties
Compounds with similar structures have been investigated as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in nucleotide synthesis and are targets in cancer therapy. Some of these compounds have shown potent inhibitory activities, suggesting potential applications in cancer treatment (Gangjee et al., 2008).
Antitumor Activity
Research into thieno[3,2-d]pyrimidine derivatives, closely related to the compound , has identified several molecules with potent anticancer activity. These findings indicate potential applications in developing new chemotherapeutic agents (Hafez & El-Gazzar, 2017).
Antibacterial Activities
Studies have also been conducted on similar compounds for their antibacterial properties. These compounds have been evaluated against various gram-positive and gram-negative bacteria, with some showing significant bactericidal effects. This suggests potential applications in developing new antibiotics (Abdel‐Hafez, 2010).
Antiviral Potential and Molecular Docking Studies
Another significant area of research involves the antiviral potential of related compounds. Studies involving molecular docking against SARS-CoV-2 protein suggest potential applications in developing treatments for COVID-19 and other viral infections (Mary et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3S/c1-14-10-11-15(25)12-18(14)26-20(29)13-32-24-27-21-17-8-4-5-9-19(17)31-22(21)23(30)28(24)16-6-2-3-7-16/h4-5,8-12,16H,2-3,6-7,13H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQPZPIOQJUABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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